N-(3-methoxypropyl)-4-propylcyclohexan-1-amine
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Overview
Description
N-(3-methoxypropyl)-4-propylcyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a propyl group and an amine group attached to a 3-methoxypropyl chain
Preparation Methods
The synthesis of N-(3-methoxypropyl)-4-propylcyclohexan-1-amine typically involves several steps One common method starts with the cyclohexane ring, which is functionalized with a propyl groupIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(3-methoxypropyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
N-(3-methoxypropyl)-4-propylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and molecular interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-methoxypropyl)-4-propylcyclohexan-1-amine can be compared with other similar compounds, such as:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar 3-methoxypropyl chain but differs in the core structure, which is a benzenesulfonamide instead of a cyclohexane ring.
N-(3-methoxypropyl)acrylamide: This compound also contains a 3-methoxypropyl chain but has an acrylamide group instead of a cyclohexane ring
Properties
Molecular Formula |
C13H27NO |
---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-3-5-12-6-8-13(9-7-12)14-10-4-11-15-2/h12-14H,3-11H2,1-2H3 |
InChI Key |
BJBVXFKAXBPCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCCCOC |
Origin of Product |
United States |
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